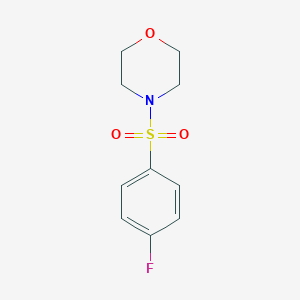

4-((4-Fluorophenyl)sulfonyl)morpholine

描述

Significance of the Morpholine (B109124) Scaffold in Drug Discovery and Medicinal Chemistry

The morpholine ring is a six-membered heterocycle containing both a nitrogen and an oxygen atom. It is widely recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and experimental therapeutic agents. nih.govresearchgate.net Its value stems from a combination of advantageous physicochemical, metabolic, and biological properties, as well as its straightforward incorporation into larger molecules through established synthetic methods. nih.gov

One of the key attributes of the morpholine scaffold is its ability to confer desirable drug-like properties. nih.gov It provides a well-balanced hydrophilic-lipophilic profile and possesses a weak basicity (low pKa value) due to the electron-withdrawing effect of the oxygen atom. acs.orgacs.orgresearchgate.net This modulation of basicity can improve bioavailability by facilitating membrane permeation. tandfonline.com Furthermore, the flexible "chair-like" conformation of the morpholine ring allows it to act as a versatile scaffold, orienting other parts of the molecule for optimal interaction with biological targets. acs.orgacs.org

In many instances, the morpholine moiety is not merely a passive carrier but an active contributor to a molecule's biological activity. It can be an essential component of a pharmacophore, forming critical interactions with the active sites of enzymes or receptors. nih.govresearchgate.net A large body of research has demonstrated that the inclusion of a morpholine ring can enhance potency, improve pharmacokinetic profiles, and bestow selective affinity for a wide range of biological targets. nih.govresearchgate.net Its prevalence in drugs developed for the central nervous system (CNS) further highlights its utility in creating compounds that can navigate complex biological environments. acs.orgacs.org

Role of Fluorine Substitution in the Design of Bioactive Molecules

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. tandfonline.comresearchgate.net Although fluorine is the most electronegative element, its van der Waals radius is similar to that of a hydrogen atom, allowing it to replace hydrogen without significantly increasing the molecule's size. tandfonline.comijfans.org This substitution, however, can profoundly influence a molecule's properties.

A primary benefit of fluorination is the enhancement of metabolic stability. researchgate.netijfans.orgmdpi.com The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism. By placing a fluorine atom at a metabolically vulnerable position on a molecule, chemists can block this breakdown, often leading to improved bioavailability and a longer duration of action. ijfans.orgmdpi.com

Fluorine substitution also serves to modulate a compound's physicochemical properties. tandfonline.comacs.org The high electronegativity of fluorine can alter the electron distribution within a molecule, affecting the acidity or basicity (pKa) of nearby functional groups. tandfonline.comijfans.org This can improve membrane permeability and, consequently, absorption. ijfans.org Additionally, fluorine can influence lipophilicity, which is a critical factor in a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com In some cases, fluorine atoms can participate in favorable interactions with protein targets, increasing binding affinity and potency. tandfonline.comresearchgate.net The growing number of FDA-approved drugs containing fluorine attests to the success of this strategy. nih.govunipa.itmdpi.com

Importance of the Sulfonyl Moiety in Pharmaceutical Agents and Chemical Biology

The sulfonyl group (-SO2-) and the related sulfonamide (-SO2N<) moiety are fixtures in pharmaceutical sciences, present in a vast array of therapeutic agents. nih.govtandfonline.com This functional group is valued for its structural and chemical properties, including its stability against hydrolysis and its ability to act as a rigid linker or a bioisosteric replacement for other chemical groups like carbonyls or phosphates. researchgate.net

A key role of the sulfonyl group is its ability to form strong hydrogen bonds. The two oxygen atoms can act as hydrogen bond acceptors, enhancing the binding affinity of a drug molecule to its protein target. researchgate.net This often translates into increased biological activity. researchgate.net

From a pharmacokinetic perspective, introducing a sulfonyl group can improve a molecule's properties. It is a polar group that can increase the polarity of a compound, which can be useful for modulating solubility and other characteristics. researchgate.net Like fluorine, the sulfonyl group is metabolically stable and can be used to block sites that are otherwise susceptible to metabolic breakdown, thereby prolonging a drug's effect. researchgate.net The sulfonamide functional group is a cornerstone of a major class of antibacterial drugs and is found in medications for a wide range of other conditions, including diuretics, antivirals, and anticancer agents, demonstrating its broad utility in drug design. nih.govresearchgate.netajchem-b.com

Contextualization of 4-((4-Fluorophenyl)sulfonyl)morpholine within Sulfonamide and Fluorinated Heterocycle Research

The compound this compound is a classic example of molecular hybridization, a strategy in drug design that combines distinct structural motifs to create a new molecule with enhanced or synergistic properties. It belongs to the classes of N-arylsulfonylmorpholines and fluorinated sulfonamides.

The synthesis of such compounds typically involves the reaction of a substituted aryl sulfonyl chloride with morpholine. researchgate.net In this specific case, 4-fluorophenylsulfonyl chloride would be reacted with morpholine. This places the compound squarely within the extensive research field of sulfonamides. nih.govresearchgate.netajchem-b.com

The structure logically combines the recognized benefits of its three core components:

The Morpholine Ring: Offers favorable physicochemical and pharmacokinetic properties, including improved solubility and metabolic stability. nih.govresearchgate.net

The 4-Fluorophenyl Group: The fluorine atom is strategically placed to enhance metabolic stability and modulate electronic properties, potentially increasing binding affinity and bioavailability. researchgate.netijfans.org

The Sulfonyl Linker: Provides a stable, hydrolytically resistant connection between the phenyl and morpholine rings and acts as a potent hydrogen bond acceptor to facilitate target binding. nih.govresearchgate.net

Research into related structures underscores the potential of this molecular architecture. For instance, various studies have explored the synthesis of phenylsulfonyl piperazines and morpholines for different biological activities. researchgate.net Other research has demonstrated that compounds incorporating both a morpholine and a fluorophenyl moiety can exhibit significant anti-inflammatory activity. nih.gov The combination of these three specific moieties in this compound represents a focused effort to create a scaffold that leverages the individual advantages of each component for potential application in chemical and biological research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂FNO₃S | PubChem nih.gov |

| Molecular Weight | 245.27 g/mol | PubChem nih.gov |

| IUPAC Name | 4-(4-fluorophenyl)sulfonylmorpholine | PubChem nih.gov |

| CAS Number | 383-23-3 | PubChem nih.gov |

Table 2: Key Structural Components and Their Significance in Drug Design

| Component | Significance | Key References |

| Morpholine Scaffold | Privileged structure, improves pharmacokinetics, acts as a versatile scaffold, enhances potency and selectivity. | nih.gov, researchgate.net, acs.org, acs.org |

| Fluorine Substitution | Increases metabolic stability, enhances membrane permeability, modulates pKa, can improve binding affinity. | researchgate.net, ijfans.org, tandfonline.com |

| Sulfonyl Moiety | Stable linker, hydrogen bond acceptor, bioisosteric replacement, improves metabolic stability. | researchgate.net, nih.gov, tandfonline.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(4-fluorophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBBCISSYGDVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353837 | |

| Record name | 4-(4-Fluorobenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-23-3 | |

| Record name | 4-(4-Fluorobenzene-1-sulfonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Fluorophenyl Sulfonyl Morpholine and Its Analogs

Established Synthetic Pathways for 4-((4-Fluorophenyl)sulfonyl)morpholine and Related Scaffolds

The construction of the this compound core can be achieved through several reliable synthetic strategies. These methods typically involve the formation of the sulfonamide bond between a morpholine (B109124) moiety and a 4-fluorophenylsulfonyl group.

One synthetic approach utilizes morpholine-4-sulfonamide (B1331450) or its activated derivatives, such as morpholine-4-sulfonyl chloride, as a key starting material. While direct coupling of morpholine-4-sulfonamide with a fluorophenyl precursor can be challenging, the use of the corresponding sulfonyl chloride is more common. For instance, a general strategy involves the palladium-catalyzed Suzuki-Miyaura coupling reaction. In this type of reaction, a sulfamoyl chloride intermediate, which can be generated from morpholine and sulfuryl chloride (SO₂Cl₂), is coupled with a suitable boronic acid. researchgate.net

Although direct Suzuki-Miyaura coupling of morpholine-4-sulfonyl chloride with 4-fluorophenylboronic acid to yield the target compound is a plausible route, the literature more commonly describes the alternative pathway where the pre-formed aryl sulfonyl chloride reacts with the amine.

The most conventional and widely employed method for the synthesis of this compound involves the reaction of 4-fluorophenylsulfonyl chloride with morpholine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

A general procedure for the synthesis of analogous aryl sulfonyl piperazines, which is directly applicable to morpholine, involves dissolving piperazine (B1678402) (or morpholine) in a suitable solvent like tetrahydrofuran (B95107) (THF). researchgate.net The 4-substituted aryl sulfonyl chloride is then added dropwise to the solution at a controlled temperature. researchgate.net An acid scavenger, such as an excess of the amine or an external base (e.g., triethylamine, pyridine, or an inorganic base like sodium carbonate), is used to drive the reaction to completion. The reaction is typically stirred for a period at room temperature or with gentle heating.

Table 1: Representative Synthesis via Sulfonyl Chloride Pathway

| Reactant A | Reactant B | Base/Solvent | Product |

|---|---|---|---|

| 4-Fluorophenylsulfonyl chloride | Morpholine | Triethylamine / Dichloromethane | This compound |

| 4-Chlorophenylsulfonyl chloride | Morpholine | Pyridine / THF | 4-((4-Chlorophenyl)sulfonyl)morpholine |

This table presents illustrative examples of the common synthetic route.

Modern synthetic chemistry increasingly favors one-pot and multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate complex molecules in a single step. frontiersin.org These strategies reduce the need for intermediate purification, saving time and resources. frontiersin.org

While a specific multicomponent reaction for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied. For example, a palladium-catalyzed three-component synthesis of sulfonamides has been developed, which involves the in-situ generation of sulfamoyl chlorides that then undergo Suzuki-Miyaura coupling with boronic acids. researchgate.net A hypothetical one-pot synthesis could involve the reaction of morpholine, a sulfur dioxide source, an oxidizing agent, and 4-fluorobenzene in the presence of a suitable catalyst. Another approach could be a variation of the Ugi or Passerini reactions, adapted to incorporate the sulfonylmorpholine scaffold. acs.org Such strategies are at the forefront of synthetic methodology and offer promising avenues for the streamlined production of these and related compounds. frontiersin.orgelsevierpure.com

Derivatization and Analog Synthesis Strategies for Structural Exploration

To explore the structure-activity relationships (SAR) and to optimize properties, the this compound scaffold can be systematically modified. Derivatization strategies typically focus on two main areas: the morpholine ring and the 4-fluorophenyl moiety.

Direct modification at the morpholine ring nitrogen of this compound is generally not feasible due to the stability and electronic nature of the sulfonamide bond. However, analog synthesis provides a route to explore the structural importance of the morpholine ring. This can be achieved by replacing the morpholine with other cyclic amines during the initial synthesis. For example, reacting 4-fluorophenylsulfonyl chloride with piperazine would yield a product with a free secondary amine on the piperazine ring, which is amenable to a wide range of further derivatization reactions. researchgate.net

Furthermore, complex derivatives can be synthesized where the morpholine moiety is attached to a larger, modifiable scaffold. For example, in the synthesis of certain morpholinopyrimidine derivatives, a 4-(6-chloropyrimidin-4-yl)morpholine (B1331396) intermediate is reacted with piperazine, and the resulting product is further modified by reaction with various aldehydes. nih.gov This demonstrates how the morpholine unit can be incorporated into more complex structures that allow for extensive derivatization at other sites.

Varying the substituents on the phenyl ring is a common strategy for fine-tuning the electronic and steric properties of the molecule. This is most readily accomplished by using differently substituted phenylsulfonyl chlorides in the initial synthetic step. A variety of these precursors are commercially available or can be synthesized.

Research has shown the synthesis of numerous analogs with different substituents at the para-position of the phenyl ring. evitachem.com

Table 2: Examples of Analogs with Substitutions on the Phenyl Ring

| Phenyl Substituent | Compound Name | Starting Material |

|---|---|---|

| -Cl | 4-((4-Chlorophenyl)sulfonyl)morpholine | 4-Chlorophenylsulfonyl chloride fluorochem.co.uk |

| -Br | 4-((4-Bromophenyl)sulfonyl)morpholine | 4-Bromophenylsulfonyl chloride mdpi.com |

| -CH₃ | 4-((p-Tolyl)sulfonyl)morpholine | 4-Tolylsulfonyl chloride evitachem.com |

| -OCH₃ | 4-((4-Methoxyphenyl)sulfonyl)morpholine | 4-Methoxyphenylsulfonyl chloride evitachem.com |

This table illustrates the synthesis of various analogs by using substituted sulfonyl chlorides.

Additionally, more complex substitutions can be introduced. For instance, studies have led to the discovery of analogs like (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide, where the phenyl ring is further substituted with another morpholine group in addition to the fluorine atom. nih.gov These examples highlight the chemical tractability and versatility of the phenyl ring for introducing diverse functional groups to explore and optimize the compound's properties. nih.gov

Alterations of the Sulfonyl Linker

The N-sulfonyl group in N-arylsulfonylmorpholines, such as this compound, is a robust functional group. However, its chemical transformation, particularly cleavage of the nitrogen-sulfur (N-S) bond or replacement, is a key step in the further functionalization of the morpholine nitrogen. While specific literature on the alteration of the sulfonyl linker in this compound is not abundant, general methods for the desulfonylation of sulfonamides can be considered for their potential applicability.

Reductive desulfonylation methods are the most common for cleaving the N-S bond. These reactions typically involve the use of reducing agents that can effect the cleavage, leading to the free amine. Some of the general approaches that could be explored for the desulfonylation of N-arylsulfonylmorpholines include:

Dissolving Metal Reductions: Systems like sodium in liquid ammonia (B1221849) are known to cleave N-S bonds in sulfonamides. rsc.org

Metal Amalgams: Sodium amalgam (Na/Hg) has been used for the reductive cleavage of sulfonamides. The mechanism is thought to involve electron transfer to the sulfonyl group, leading to the fragmentation of the N-S bond.

Transition Metal Catalysis: Palladium-based catalysts, in conjunction with a hydride source, have been employed for the cleavage of sulfonamides.

Photocatalysis: Recent advancements have shown that polysulfide anions can catalyze the desulfonylation of sulfonamides under visible light irradiation. nih.gov

The aryl(sulfonyl)amino group can also be activated to act as a leaving group in intramolecular substitution reactions, which represents another avenue for the transformation of the N-sulfonyl moiety. nih.gov

It is important to note that the efficiency of these methods can be highly dependent on the specific substrate and the other functional groups present in the molecule. For a compound like this compound, the electron-withdrawing nature of the fluorophenyl group might influence the reactivity of the sulfonyl group.

Further research would be beneficial to determine the most effective methods for the selective alteration of the sulfonyl linker in this compound and its analogs, paving the way for the synthesis of a wider range of N-substituted morpholine derivatives.

Stereochemical Considerations in the Synthesis of Morpholine Derivatives

The synthesis of morpholine derivatives with specific stereochemistry is a critical aspect of medicinal chemistry, as the biological activity of these compounds is often dependent on their three-dimensional structure. nih.gov Several stereoselective synthetic strategies have been developed to control the configuration of substituents on the morpholine ring.

One effective method is the intramolecular reductive etherification of keto alcohols. This strategy has been successfully applied to the stereoselective synthesis of a variety of C-substituted morpholine derivatives. researchgate.netmdpi.comnih.gov For instance, the synthesis of cis-2,6-disubstituted morpholine derivatives has been achieved with high diastereoselectivity. The starting keto alcohols can be prepared from N-tosylamino alcohols and α-bromo ketones.

Another powerful technique is the iron-catalyzed diastereoselective synthesis of disubstituted morpholines. wikipedia.orgchemrxiv.orgresearchgate.net This method utilizes an iron(III) catalyst to promote the cyclization of 1,2-amino ethers or 1,2-hydroxy amines that are substituted with an allylic alcohol. This approach can lead to the formation of either C-O or C-N bonds to construct the morpholine ring, often with a high degree of diastereoselectivity in favor of the cis isomer. A proposed mechanism suggests that a thermodynamic equilibrium favors the formation of the more stable cis product.

The enantio- and diastereoselective synthesis of trans-2,5-disubstituted morpholines has also been described, starting from enantiopure epoxides and amino alcohols. enamine.net This route addresses the challenge of regioselective hydroxyl activation and subsequent ring closure. The steric demands of the substituents play a crucial role in directing the stereochemical outcome of the cyclization.

The development of these and other stereoselective methods, such as those involving palladium-catalyzed hydroamination, provides access to a wide array of morpholine derivatives with well-defined stereochemistry, which is essential for the exploration of their structure-activity relationships.

Pharmacological and Biological Evaluation of 4 4 Fluorophenyl Sulfonyl Morpholine and Its Derivatives

In Vitro Pharmacological Profiling and Target Identification

The structural motif of a morpholine (B109124) ring attached to a fluorinated phenyl via a sulfonyl bridge is a key pharmacophore in a variety of biologically active compounds. Derivatives of 4-((4-fluorophenyl)sulfonyl)morpholine have been investigated for their interactions with several key biological targets, revealing a broad spectrum of enzyme inhibitory and receptor modulatory activities. This section details the in vitro pharmacological profile of this chemical class, focusing on its effects on kinases, carbonic anhydrases, tyrosinase, and the neurokinin-1 receptor.

Enzyme Inhibition and Modulatory Activity

The unique electronic and conformational properties imparted by the sulfonylmorpholine and fluorophenyl groups allow for potent and often selective interactions with the active sites of various enzymes.

The phosphatidylinositol 3-kinase (PI3K)-AKT-mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in various human cancers. nih.gov Derivatives of this compound have been identified as potent inhibitors of this pathway.

Through a hybridization approach, researchers have designed novel morpholinopyrimidine-based PI3K inhibitors by incorporating a sulfonyl portion. nih.gov One such series of 2-morpholino-pyrimidine derivatives with sulfonyl side chains at the C4 position led to the discovery of a potent dual PI3K/mTOR inhibitor, compound 26 . nih.gov This compound demonstrated significant inhibitory activity against Class I PI3K isoforms and mTOR. nih.gov Specifically, enzymatic data indicated that a cyclopropyl (B3062369) ring on the sulfone chain and a fluorine atom on a C6 aminopyridyl moiety contributed to its potent PI3K activity and enhanced mTOR inhibition, respectively. nih.gov

The inhibitory concentrations (IC₅₀) for the lead compound from this series highlight its potent and dual activity:

| Target Kinase | IC₅₀ (nM) |

|---|---|

| PI3Kα | 20 |

| PI3Kβ | 376 |

| PI3Kγ | 204 |

| PI3Kδ | 46 |

| mTOR | 189 |

Furthermore, the morpholine scaffold is a recognized component in the design of inhibitors for the epidermal growth factor receptor (EGFR), another key kinase in cancer progression. nih.gov Morpholine-substituted diphenylpyrimidine derivatives have been evaluated as potent inhibitors of the gefitinib-resistant EGFR T790M mutant. nih.gov Similarly, certain N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine derivatives have shown potent EGFR inhibitory activity, with IC₅₀ values as low as 61 nM. ukm.my These findings underscore the importance of the morpholine group, a core component of this compound, in targeting critical oncogenic kinases. nih.govukm.my

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Aromatic and heterocyclic sulfonamides are classic CA inhibitors.

Studies on compounds structurally related to this compound confirm the inhibitory potential of this scaffold. For instance, a series of novel sulfonyl semicarbazides demonstrated subnanomolar affinity for the tumor-associated isoform hCA XII (pKi range of 0.59–0.79 nM) and exhibited high selectivity over other isoforms like hCA I and hCA IX. mdpi.com Another study transformed aromatic sulfonamides into N-morpholylthiocarbonylsulfenyl derivatives, which showed nanomolar inhibition against three CA isozymes (I, II, and IV). nih.gov The binding of 4-fluorobenzenesulfonamide, a structural fragment of the title compound, to human carbonic anhydrases I and II has been confirmed through nuclear magnetic resonance spectroscopy, which showed that the inhibitor binds at the active site as an anion. mdpi.com

| Compound Class | Target Isoform(s) | Reported Activity | Reference |

|---|---|---|---|

| Sulfonyl Semicarbazides | hCA XII | Subnanomolar affinity (pKi: 0.59–0.79 nM) | mdpi.com |

| N-morpholylthiocarbonylsulfenylamino sulfonamides | CA I, II, IV | Nanomolar inhibition | nih.gov |

| 4-Fluorobenzenesulfonamide | hCA I, II | Binds to active site | mdpi.com |

Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin, making it a prime target for agents developed for dermatological conditions like hyperpigmentation and for preventing browning in foods. mdpi.comnih.gov The search for effective tyrosinase inhibitors has explored various chemical scaffolds.

While direct studies on this compound are limited, research on structurally related compounds suggests the potential for this chemical class to inhibit tyrosinase. The sulfonamide moiety has been shown to be important for increasing the tyrosinase inhibitory activity of chalcones. nih.gov One study synthesized a series of sulfonamide chalcone (B49325) derivatives and found that compound 5c was a more potent inhibitor of tyrosinase (IC₅₀ = 0.43 mM) than the standard inhibitor kojic acid (IC₅₀ = 0.60 mM). nih.gov Additionally, the presence of a 4-fluorobenzyl group has been linked to effective tyrosinase inhibition. nih.gov A series of isopropylquinazolinone derivatives bearing a 4-fluorobenzyl moiety at the R position were evaluated, with compound 9q showing the best potency (IC₅₀ = 34.67 µM) and acting as a mixed-type inhibitor. nih.gov

| Compound/Class | Key Structural Feature(s) | IC₅₀ Value | Reference |

|---|---|---|---|

| Sulfonamide Chalcone (Compound 5c) | Sulfonamide | 0.43 mM | nih.gov |

| Isopropylquinazolinone (Compound 9q) | 4-Fluorobenzyl moiety | 34.67 µM | nih.gov |

| Kojic Acid (Reference) | - | 0.60 mM | nih.gov |

Receptor Modulation and Binding Studies

Beyond enzyme inhibition, derivatives of this scaffold have been shown to act as antagonists at G protein-coupled receptors, demonstrating their versatility in modulating cellular signaling.

The neurokinin-1 (NK-1) receptor, whose endogenous ligand is Substance P, is a G protein-coupled receptor implicated in pain, inflammation, and emesis. Antagonists of the NK-1 receptor have been successfully developed as antiemetic drugs.

The 4-fluorophenyl and morpholine moieties are integral components of Aprepitant, a potent and selective NK-1 receptor antagonist used clinically to prevent chemotherapy-induced and postoperative nausea and vomiting. The chemical structure of Aprepitant is 5-([2R, 3S]-2-[1R]-1-35-bis [trifluoromethyl] phenyl] ethoxy]-3-[4-fluorophenyl ]-4-morpholinyl ]methyl)-1,2-dihydro-3H,1,24-triazol-3-one. The discovery and development of Aprepitant and other morpholine-based antagonists confirmed the critical role of this scaffold in achieving high-affinity binding and antagonism at the NK-1 receptor. Studies in gerbils have shown a significant positive correlation between NK-1 receptor occupancy in the striatum by such antagonists and the inhibition of agonist-induced behaviors, validating their mechanism of action in vivo. nih.gov

KCNQ2 Channel Opener Activity

Currently, there is no publicly available research specifically identifying this compound as a KCNQ2 channel opener. The morpholine moiety is a component of some compounds active on the central nervous system, where it can modulate pharmacokinetic and pharmacodynamic properties. nih.gov However, dedicated studies to determine the effect of this compound on KCNQ2 channels have not been reported in the reviewed literature.

Dopamine (B1211576) Transporter (DAT) Inhibition and Selectivity

There is no specific data available from the reviewed scientific literature to suggest that this compound is an inhibitor of the dopamine transporter (DAT). While the morpholine nucleus is present in various centrally acting agents, its role in DAT inhibition is not established for this particular sulfonylmorpholine structure. nih.gov

Transporter Interaction Assays (e.g., Equilibrative Nucleoside Transporters)

Scientific literature lacks specific studies on the interaction of this compound with equilibrative nucleoside transporters (ENTs). While derivatives of other heterocyclic systems have been investigated as ENT inhibitors, the activity of this specific sulfonylmorpholine compound has not been reported.

Cell-Based Biological Activity Assessments

Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

The morpholine and sulfonamide moieties are found in numerous compounds evaluated for their anticancer properties. sci-hub.senih.gov The morpholine ring is considered a privileged structure in medicinal chemistry due to its favorable properties. nih.govresearchgate.net Various derivatives incorporating the morpholine scaffold have demonstrated cytotoxic and antiproliferative effects against a range of human cancer cell lines.

For instance, a series of 2-morpholino-4-anilinoquinoline derivatives were synthesized and evaluated for their anticancer potential against the HepG2 cell line, with some compounds showing significant activity. rsc.org Similarly, certain morpholine-thiopyrano pyrimidine (B1678525) derivatives have been identified as mTOR inhibitors with activity against H460 and PC-3 cell lines. sci-hub.se Although these studies highlight the potential of the morpholine scaffold in cancer therapy, specific data on the cytotoxicity of this compound is not available in the reviewed literature.

Table 1: Cytotoxic Activity of Selected Morpholine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| 2-morpholino-4-anilinoquinoline derivative 3c | HepG2 | 11.42 | rsc.org |

| 2-morpholino-4-anilinoquinoline derivative 3d | HepG2 | 8.50 | rsc.org |

| 2-morpholino-4-anilinoquinoline derivative 3e | HepG2 | 12.76 | rsc.org |

| Morpholine-thiopyrano pyrimidine derivative 38 | H460 | <11.90 ± 0.94 | sci-hub.se |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Antiparasitic)

The antimicrobial properties of the morpholine scaffold have been explored in various studies. sci-hub.sejocpr.com A study on 4-(phenylsulfonyl)morpholine (B1295087), a close structural analog lacking the fluorine atom, investigated its intrinsic antimicrobial activity and its ability to modulate the efficacy of existing antibiotics. nih.gov This analog did not show significant intrinsic antibacterial or antifungal activity, with Minimum Inhibitory Concentrations (MIC) greater than or equal to 1024 µg/mL against a panel of bacteria and fungi. nih.gov However, it did demonstrate a synergistic effect with the aminoglycoside antibiotic amikacin (B45834) against a multi-resistant strain of Pseudomonas aeruginosa. nih.gov

While this suggests that the sulfonylmorpholine backbone may serve as a modulator of antibiotic activity, specific studies on the antimicrobial efficacy of this compound are not present in the reviewed scientific literature.

Table 2: Modulating Activity of 4-(Phenylsulfonyl)morpholine

| Organism | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with 4-(Phenylsulfonyl)morpholine (128 µg/mL) | Source |

|---|

Anti-inflammatory and Antioxidant Activity

The morpholine heterocycle is a component of various compounds investigated for anti-inflammatory and antioxidant properties. sci-hub.senih.govresearchgate.net The antioxidant activity of some morpholine derivatives has been attributed to their ability to scavenge free radicals. mdpi.com Furthermore, certain morpholine-containing compounds have been shown to possess anti-inflammatory effects. sci-hub.se For example, a series of novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which were synthesized using 4-methylmorpholine (B44366) in one of the steps, were evaluated for their antioxidant activity. mdpi.com

Despite the general association of the morpholine scaffold with these biological activities, there is a lack of specific experimental data on the anti-inflammatory and antioxidant properties of this compound in the reviewed literature.

Table 3: Antioxidant Activity of a Related Morpholine-Involved Synthesis Product

| Compound | Assay | Result | Source |

|---|

Neuroprotective and Central Nervous System (CNS)-Related Assays

The morpholine ring is a significant scaffold in the discovery of drugs targeting the central nervous system (CNS). Its presence is often associated with improved pharmacokinetic properties, such as enhanced half-life and better distribution in CNS tissues. nih.gov This has led to the incorporation of the morpholine moiety into various compounds designed to modulate CNS targets.

Derivatives containing the morpholine structure have been investigated for their potential in treating a range of neurological and psychiatric conditions. For instance, morpholine-containing compounds have been developed as histamine (B1213489) H3 receptor antagonists, which have potential applications in treating schizophrenia and insomnia. nih.gov The substitution of a piperidine (B6355638) ring with a morpholine ring in certain H3 antagonists resulted in improved potency and CNS druggability, including a higher ability to penetrate the blood-brain barrier. nih.gov

Furthermore, morpholine is a key component in some metabotropic glutamate (B1630785) receptor 2 (mGlu2) negative allosteric modulators (NAMs). nih.gov These receptors are therapeutic targets for mood disorders like anxiety and depression, as well as neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.gov The introduction of a morpholine moiety into certain mGlu2 NAMs has been shown to enhance their pharmacokinetic profiles. nih.gov

In the context of Alzheimer's disease, a 2,6-disubstituted morpholine N-arylsulfonamide has been shown to inhibit an enzyme involved in the production of amyloid-β (Aβ) peptides, leading to reduced Aβ levels in a transgenic mouse model. nih.gov Another morpholine-containing compound, a p-morpholinyl flavone, demonstrated the ability to interact with Aβ42 peptides and reduce Aβ42-induced cell death in Alzheimer's and neuroblastoma models. nih.gov

Additionally, atypical dopamine transporter (DAT) inhibitors containing a morpholine-related piperazine (B1678402) ring have shown therapeutic potential in preclinical models of psychostimulant use disorders. nih.gov One such compound was effective in reducing the reinforcing effects of cocaine and methamphetamine in rats without exhibiting psychostimulant behaviors itself. nih.gov

While direct studies on the neuroprotective effects of this compound are not extensively detailed in the provided results, the broader class of morpholine-containing sulfonamides and related structures demonstrates significant engagement with CNS targets and pathways relevant to neuroprotection.

In Vivo Efficacy and Preclinical Models

Evaluation in Established Disease Models (e.g., Oncology, Infectious Diseases, Neurological Disorders)

The in vivo efficacy of compounds structurally related to this compound has been evaluated in various preclinical disease models.

Infectious Diseases:

In the realm of infectious diseases, a novel pleuromutilin (B8085454) derivative incorporating a 4-fluorophenyl group demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This compound, when evaluated in a mouse model of pneumonia, showed enhanced survival rates compared to the reference drug, tiamulin. mdpi.com Its extended post-antibiotic effect (PAE) and post-antibiotic sub-MIC effect (PA-SME) are thought to contribute to its superior in vivo efficacy by suppressing bacterial regrowth between doses. mdpi.com

Another study highlighted the potential of a 2,4-diaminoquinazoline-based TLR7/8 agonist as an intranasal vaccine adjuvant. nih.gov In a mouse model, co-administration of this compound with an inactivated influenza A virus vaccine significantly enhanced the production of virus-specific IgG and IgA antibodies and improved the neutralization of the virus. nih.gov

Neurological Disorders:

In preclinical models of neurological disorders, a 2,6-disubstituted morpholine N-arylsulfonamide was shown to reduce amyloid-β (Aβ) levels in a transgenic mouse model of Alzheimer's disease. nih.gov Furthermore, an atypical dopamine transporter (DAT) inhibitor, 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol, was effective in a rat model of psychostimulant use disorder by reducing the reinforcing effects of both cocaine and methamphetamine. nih.gov

A compound with a morpholine moiety, MR-309, demonstrated neuroprotective effects in a mouse model of ischemic stroke (middle cerebral artery occlusion). nih.gov Intravenous treatment with this compound led to a reduction in cerebral infarct size and neurological deficits. nih.gov

Oncology:

While specific in vivo oncology data for this compound was not found in the provided results, the development of morpholine-containing anticancer drugs is an active area of research, particularly for CNS tumors. nih.gov The selective inhibition of the mTOR complex over the PI3K family is a key strategy, and morpholine derivatives are being explored for this purpose. nih.gov

Assessment of Therapeutic Potential and Selectivity

The therapeutic potential and selectivity of compounds related to this compound have been assessed through various in vitro and in vivo studies.

Selectivity in CNS Targets:

The morpholine moiety has been shown to impart selectivity for specific receptor subtypes. For example, the N-morpholinoethyl group in temanogrel (B1682741) provides selectivity for the serotonin (B10506) 5-HT2A receptor over the 5-HT2B and 5-HT2c receptors. nih.gov In the development of β-secretase (BACE-1) inhibitors for Alzheimer's disease, the inclusion of a pyrazole (B372694) ring with small N-alkyl groups improved both potency and selectivity against the related enzyme BACE-2. acs.org However, modifications aimed at minimizing efflux from the brain sometimes compromised the activity of these inhibitors. acs.org

Therapeutic Potential in Infectious Diseases:

The therapeutic potential of a novel pleuromutilin derivative with a 4-fluorophenyl group was demonstrated by its potent in vitro activity against MRSA, with a minimum inhibitory concentration (MIC) significantly lower than that of tiamulin. mdpi.com Its time-dependent antibacterial activity and prolonged post-antibiotic effects further support its potential as an effective antibacterial agent. mdpi.com

Therapeutic Potential in Neurological Disorders:

Atypical dopamine transporter (DAT) inhibitors have shown therapeutic promise for psychostimulant use disorders. nih.gov The selectivity of these compounds is crucial, as they aim to reduce the reinforcing effects of stimulants without producing psychostimulant effects themselves. nih.gov Molecular modeling suggests that certain piperidine analogues bind to an inward-facing conformation of DAT, which may contribute to their atypical profile. nih.gov

Therapeutic Potential in Plant Growth Regulation:

In the context of plant biology, the ABA mimic AMF4, a quinabactin (B1678640) derivative, exhibited enhanced affinity for the ABA receptor and prolonged persistence in plants, leading to more sustained ABA-like activities. nih.gov This highlights the potential for designing highly selective and potent plant growth regulators. nih.gov

Structure Activity Relationship Sar Studies of 4 4 Fluorophenyl Sulfonyl Morpholine Derivatives

Elucidation of Pharmacophoric Features of the 4-((4-Fluorophenyl)sulfonyl)morpholine Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, frequently employed due to its favorable physicochemical and biological properties. nih.govresearchgate.netnih.gov Its pharmacophoric features can be dissected into three main components: the morpholine (B109124) ring, the sulfonyl linker, and the 4-fluorophenyl group. The morpholine ring is often used to enhance a molecule's potency and to modulate its pharmacokinetic and pharmacodynamic properties. acs.orgnih.govnih.gov It can improve aqueous solubility and bioavailability. researchgate.netresearchgate.net

The key pharmacophoric features are:

Hydrogen Bond Acceptor: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with biological targets. nih.gov

Hydrophobic Interactions: The relatively electron-deficient morpholine ring can participate in hydrophobic interactions. nih.gov

Scaffold Rigidity and Vectorial Orientation: The morpholine ring serves as a rigid scaffold that orients the other parts of the molecule in a specific spatial arrangement, which is crucial for optimal interaction with a target protein. acs.orgnih.govnih.gov

Physicochemical Modulation: The presence of the morpholine ring can influence the pKa of the molecule, enhancing its solubility and ability to cross the blood-brain barrier. acs.orgnih.govnih.gov

In many instances, the morpholine moiety is integral to the pharmacophore of enzyme inhibitors, where it contributes to selective affinity for a wide range of receptors. nih.gov The combination of these features makes the this compound scaffold a versatile platform for the development of new bioactive compounds.

Impact of Fluorine Position and Substitution on Biological Activity and Selectivity

Key impacts of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is strong and resistant to metabolic cleavage, which can block sites of oxidative metabolism and enhance the compound's half-life. cambridgemedchemconsulting.com

Electronic Effects: Fluorine is highly electronegative and can alter the electronic properties of the phenyl ring, influencing its interaction with target proteins. nih.gov This can lead to changes in binding affinity and selectivity.

Conformational Effects: Fluorine substitution can influence the preferred conformation of the molecule, which can in turn affect its biological activity.

Bioisosteric Replacement: Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, allowing for fine-tuning of the molecule's properties. nih.gov

Studies on related compounds have shown that the specific placement of fluorine on an aromatic ring can significantly alter biological outcomes. For example, in a series of carbazole-based dyes, ortho-fluoro substitution resulted in the best electron injection dynamics compared to meta- or non-fluorinated analogs. rsc.org Conversely, in some classical cannabinoids, fluorine substitution has been shown to be detrimental to CB1 receptor binding. nih.gov The introduction of a 4-fluorophenyl group in a pleuromutilin (B8085454) derivative led to notable antibacterial activity against MRSA. nih.gov These examples highlight that the effect of fluorine substitution is highly context-dependent.

Table 1: Impact of Fluorine Substitution on Biological Properties

| Substitution | Effect on Metabolism | Effect on Binding Affinity | Rationale |

| 4-Fluoro | Increased stability | Can increase or decrease | Blocks potential metabolic sites, alters electronics |

| 2-Fluoro | Increased stability | Can increase or decrease | Blocks potential metabolic sites, alters electronics |

| 2,4-Difluoro | Significantly increased stability | Often enhances affinity | Enhanced electronic effects and metabolic blocking |

Role of the Sulfonyl Linker in Target Binding and Efficacy

The sulfonyl group (SO₂) is a key functional group in many therapeutic agents and plays a multifaceted role in the this compound scaffold. nih.govnih.gov It is not merely a passive linker but an active participant in target binding and can significantly influence the compound's efficacy. nih.gov

The roles of the sulfonyl linker include:

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, capable of forming strong interactions with hydrogen bond donors on a target protein, such as the amide hydrogens of the peptide backbone.

Structural Rigidity: The tetrahedral geometry of the sulfonyl group imparts a degree of rigidity to the molecule, helping to lock it into a bioactive conformation.

Chemical Stability: The sulfonyl group is chemically robust and resistant to metabolic degradation.

In various sulfonamide-based drugs, the sulfonamide moiety is crucial for their mechanism of action, often by mimicking the transition state of an enzymatic reaction or by directly interacting with key residues in the active site. researchgate.net For instance, sulfonamide-based inhibitors of carbonic anhydrase rely on the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.

Conformational Analysis of the Morpholine Ring and its Influence on SAR

The three-dimensional structure of a molecule is a critical determinant of its biological activity. For the this compound scaffold, the conformation of the morpholine ring plays a significant role in how the molecule presents its pharmacophoric features to a biological target. acs.orgnih.govnih.gov

The morpholine ring typically adopts a stable chair conformation, similar to cyclohexane. researchgate.net This conformation minimizes steric strain and is the most energetically favorable. However, the ring possesses a degree of flexibility, allowing it to adopt other conformations, such as a boat or twist-boat conformation, which may be important for binding to certain targets. nih.gov

Key aspects of the morpholine ring's conformation and its influence on SAR include:

Chair Conformation: In the predominant chair conformation, substituents on the nitrogen atom can be either axial or equatorial. The preferred orientation will depend on the steric and electronic nature of the substituent and its interactions with the rest of the molecule and the biological target.

Conformational Restriction: The inherent conformational preference of the morpholine ring can be exploited in drug design to pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding.

The ability of the morpholine ring to adopt different conformations allows it to adapt to the shape of various binding pockets, contributing to its versatility as a scaffold in medicinal chemistry. acs.orgnih.govnih.gov

Comparative SAR with Related Morpholine and Sulfonamide Derivatives

To fully appreciate the SAR of this compound derivatives, it is instructive to compare them with related morpholine- and sulfonamide-containing compounds. researchgate.netmdpi.com Such comparisons can reveal the unique contributions of each component of the scaffold to its biological activity.

Comparison with Non-Fluorinated Analogs: The replacement of the 4-fluorophenyl group with a non-fluorinated phenyl group can have significant consequences for biological activity. As discussed in section 4.2, the fluorine atom can block metabolic oxidation and alter the electronic properties of the phenyl ring. cambridgemedchemconsulting.com Therefore, the non-fluorinated analog may exhibit lower metabolic stability and different binding affinities.

Comparison with Other Sulfonamides: The nature of the amine attached to the sulfonyl group can dramatically impact the properties of a sulfonamide. In this compound, the morpholine nitrogen is a secondary amine. Comparing this to sulfonamides derived from primary amines or other cyclic amines can highlight the importance of the morpholine ring's specific steric and electronic properties. For example, the pKa of the morpholine nitrogen is a key factor in its biological activity. researchgate.net

Comparison with Other Morpholine Derivatives: The nature of the substituent on the morpholine nitrogen is a critical determinant of activity. In the case of this compound, this substituent is the 4-fluorophenylsulfonyl group. Comparing this to morpholine derivatives with other substituents, such as alkyl or acyl groups, can elucidate the specific role of the sulfonylphenyl moiety. For instance, in a series of BACE-1 inhibitors, the introduction of a morpholine ring was a key step in achieving potent and brain-penetrant compounds. acs.org

Table 2: Comparative SAR of Related Scaffolds

| Scaffold | Key Features | Potential Advantages | Potential Disadvantages |

| 4-((Phenyl)sulfonyl)morpholine | Lacks fluorine | Simpler synthesis | Potential for metabolic oxidation on the phenyl ring |

| 4-((4-Fluorophenyl)sulfonyl)piperidine | Piperidine (B6355638) instead of morpholine | Different basicity and lipophilicity | Altered solubility and target interactions |

| N-Aryl-4-morpholinecarboxamide | Amide linker instead of sulfonyl | Different geometry and H-bonding | Potential for hydrolysis |

These comparative analyses underscore the unique combination of properties conferred by the this compound scaffold and provide a rational basis for the design of new derivatives with improved therapeutic potential.

Computational Chemistry and Molecular Modeling for 4 4 Fluorophenyl Sulfonyl Morpholine

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In the context of drug discovery, it is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as 4-((4-Fluorophenyl)sulfonyl)morpholine, and a biological target, typically a protein or nucleic acid.

A typical molecular docking workflow would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Target Selection and Preparation: A biologically relevant protein target would be identified, and its 3D structure obtained from a repository like the Protein Data Bank (PDB). The protein structure would be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Docking Simulation: A docking algorithm would be used to systematically sample different orientations and conformations of the ligand within the protein's binding site.

Scoring and Analysis: The resulting poses would be ranked using a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Without specific studies on this compound, it is not possible to provide a table of potential biological targets, docking scores, or binding energy predictions.

Molecular Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of a ligand-protein complex. Following a molecular docking study, MD simulations can be used to assess the stability of the predicted binding pose and to further refine the understanding of the intermolecular interactions.

The process for an MD simulation of a this compound-protein complex would generally include:

System Setup: The docked complex would be placed in a simulation box filled with solvent molecules (typically water) and ions to mimic physiological conditions.

Simulation Production: The system's trajectory would be calculated over time by solving Newton's equations of motion. This generates a detailed record of the positions, velocities, and energies of all atoms in the system.

Trajectory Analysis: The resulting trajectory would be analyzed to assess the stability of the ligand in the binding site, the flexibility of the protein, and the persistence of key intermolecular interactions over time.

As no specific molecular dynamics simulations have been published for this compound, data on its interaction dynamics with any potential biological target remains unavailable.

Quantum Chemical Calculations of Electronic Structure and Reactivity in Biological Contexts

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed insights into the electronic properties of a molecule. These calculations can be used to understand the distribution of electrons, the nature of chemical bonds, and the molecule's reactivity.

For this compound, quantum chemical calculations could be employed to:

Determine the molecular orbital energies (HOMO and LUMO): These are crucial for understanding the molecule's electronic transitions and its potential to participate in charge-transfer interactions.

Calculate the electrostatic potential map: This would reveal the regions of the molecule that are electron-rich or electron-poor, providing clues about its potential interaction sites.

Analyze the bond orders and atomic charges: This information would offer a quantitative description of the chemical bonding within the molecule.

In the absence of dedicated quantum chemical studies, no specific data on the electronic structure or reactivity of this compound can be presented.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govnih.govmdpi.com A QSAR model can be used to predict the activity of new, untested compounds.

To develop a QSAR model for a series of compounds including or related to this compound, the following steps would be necessary:

Data Collection: A dataset of compounds with measured biological activity would be compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound.

Model Development and Validation: Statistical methods would be used to build a mathematical model that correlates the descriptors with the biological activity. The model's predictive power would then be rigorously validated.

As there are no published QSAR studies involving this compound, it is not possible to provide a predictive model or to identify the key structural features that might govern its activity.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness Assessment

In silico ADME prediction tools are used to computationally estimate the pharmacokinetic properties of a molecule, which are crucial for its development as a potential drug. These predictions help in assessing the "drug-likeness" of a compound early in the discovery process.

While a comprehensive, experimentally validated ADME profile for this compound is not available, various computational models can predict these properties. Below is a table of theoretically predicted ADME properties for this compound, which would typically be generated by such in silico tools. It is important to note that these are predictive values and have not been experimentally confirmed.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 245.27 g/mol | Within the range for good oral bioavailability. |

| LogP (octanol/water) | ~1.5 - 2.0 | Indicates moderate lipophilicity, which can influence absorption and distribution. |

| Aqueous Solubility | Moderately Soluble | Suggests the compound may have sufficient solubility for absorption. |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited ability to cross into the central nervous system. |

| CYP450 Inhibition | Potential for inhibition of certain isoforms | Warrants experimental investigation to assess drug-drug interaction potential. |

| hERG Inhibition | Low | Predicted to have a low risk of cardiotoxicity. |

These predictions are based on general algorithms and the known chemical structure of this compound. Without specific published research, these values serve as theoretical estimates rather than confirmed properties.

Mechanistic Investigations of 4 4 Fluorophenyl Sulfonyl Morpholine Action

Molecular Mechanisms of Action at Specific Biological Targets

While specific biological targets for 4-((4-Fluorophenyl)sulfonyl)morpholine are not yet fully elucidated, research on its analogs points towards a mechanism that does not rely on a single target but rather on the induction of cellular stress pathways. nih.gov The morpholine (B109124) ring is a recognized pharmacophore that can interact with various proteins, particularly kinases. nih.gov The sulfonyl group, especially with a fluorine substitution, can also play a role in binding to biological targets. nih.gov

In a study on 4-(phenylsulfonyl)morpholine (B1295087) derivatives, a compound designated as GL24 (4m) was identified as a potent inhibitor of triple-negative breast cancer (TNBC) cell growth. nih.gov Transcriptomic analysis of cells treated with GL24 revealed a significant perturbation of gene expression associated with endoplasmic reticulum (ER) stress. nih.gov This suggests that the primary molecular impact is the induction of the unfolded protein response (UPR), a cellular stress response pathway. nih.gov

Cellular Pathway Modulation and Signal Transduction Interventions

The induction of ER stress by 4-(phenylsulfonyl)morpholine derivatives triggers a cascade of downstream cellular pathway modulations. nih.gov Key pathways identified as being affected include:

Unfolded Protein Response (UPR): This is considered a primary response to the compound. The accumulation of unfolded proteins in the ER, induced by the compound, activates the UPR. nih.gov

p53 Pathway: The UPR is known to crosstalk with the p53 tumor suppressor pathway. Activation of the p53 pathway can lead to cell cycle arrest and apoptosis, and this pathway was identified as being modulated by the 4-(phenylsulfonyl)morpholine derivative GL24. nih.gov

G2/M Checkpoint: The compound was found to induce cell cycle arrest at the G2/M checkpoint. nih.gov This is a common consequence of DNA damage or cellular stress and prevents cells from entering mitosis with compromised genomic integrity.

E2F Targets: The study also indicated an impact on E2F target genes, which are crucial for cell cycle progression. nih.gov

The collective modulation of these pathways ultimately steers the cell towards apoptosis, or programmed cell death. nih.gov

Biochemical Cascade Inhibition or Activation

The action of this compound and its analogs appears to be centered on the activation of specific biochemical cascades rather than direct inhibition of a single enzyme. The primary cascade activated is the endoplasmic reticulum stress response . nih.gov This leads to the activation of downstream signaling cascades that are tumor-suppressive. nih.gov

The activation of the UPR involves a complex signaling network, and its sustained activation can switch its role from promoting cell survival to inducing apoptosis. This pro-apoptotic signaling is a key feature of the biochemical cascade initiated by this class of compounds. nih.gov

Table 1: Investigated Biological Effects of a 4-(Phenylsulfonyl)morpholine Derivative (GL24)

| Biological Effect | Observed Outcome in MDA-MB-231 Cells | Reference |

| Cell Growth Inhibition | IC50 = 0.90 µM | nih.gov |

| Primary Cellular Response | Induction of Endoplasmic Reticulum (ER) Stress | nih.gov |

| Modulated Pathways | Unfolded Protein Response (UPR), p53 Pathway, G2/M Checkpoint, E2F Targets | nih.gov |

| Terminal Cellular Outcome | Cell-cycle arrest and Apoptosis | nih.gov |

Pharmacokinetic and Biopharmaceutical Considerations in the Design of 4 4 Fluorophenyl Sulfonyl Morpholine Derivatives

Metabolic Stability and Biotransformation Pathways

The fluorophenyl group's metabolic fate is influenced by the position of the fluorine atom. Fluorine substitution can block metabolism at the site of fluorination, a common strategy to enhance metabolic stability. However, metabolism can still occur at other positions on the aromatic ring through hydroxylation. The stability of the sulfonyl group is generally high, though reduction is a possible but less common metabolic pathway.

In a study of related aryl sulfonyl fluorides, it was found that both electronic and steric factors influence the stability of the sulfur-fluorine bond, with trisubstituted aryl sulfonyl fluorides showing the highest in vitro metabolic stability. utsouthwestern.edu While the target compound is a sulfonamide, this suggests that the substitution pattern on the phenyl ring could significantly impact the metabolic stability of the sulfonyl moiety.

Research on 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, which share the fluorophenyl group, demonstrated that modifications to the heterocyclic amine portion of the molecule can significantly impact metabolic stability. nih.govnih.gov Specifically, replacing a piperazine (B1678402) ring with a piperidine (B6355638) ring led to improved stability in rat liver microsomes. nih.govnih.gov This highlights the importance of the nature of the heterocyclic amine in determining the metabolic fate of such compounds.

A computational study on thiophene (B33073) sulfonamide derivatives predicted their drug-like properties and metabolic stability based on Lipinski's Rule of Five and ADME criteria. nih.gov While not directly analogous, this approach underscores the utility of in silico methods in the early assessment of metabolic liabilities for sulfonamide-containing compounds.

| Compound Class | Key Metabolic Features | Influencing Factors | Reference |

| Morpholine (B109124) Derivatives | N-dealkylation, C-hydroxylation of the morpholine ring. | Overall molecular structure, specific CYP isozyme interactions. | enamine.netnih.govnih.govnih.gov |

| Aryl Sulfonyl Fluorides | Stability of the S-F bond is influenced by electronic and steric factors. | Substitution pattern on the aryl ring. | utsouthwestern.edu |

| 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines | Replacement of piperazine with piperidine improved metabolic stability. | Nature of the heterocyclic amine. | nih.govnih.gov |

| Thiophene Sulfonamides | Drug-like properties and metabolic stability predicted by computational methods. | Molecular structure and physicochemical properties. | nih.gov |

Oral Bioavailability and Systemic Exposure

Good oral bioavailability is a highly desirable property for many drug candidates, as it allows for convenient administration. The oral bioavailability of 4-((4-Fluorophenyl)sulfonyl)morpholine derivatives will be governed by a combination of factors, including aqueous solubility, intestinal permeability, and first-pass metabolism.

The morpholine ring is known to enhance the aqueous solubility of molecules due to the presence of the polar oxygen and nitrogen atoms. nih.govacs.orgacs.org This can lead to improved dissolution in the gastrointestinal tract, a prerequisite for absorption. The pKa of the morpholine nitrogen is close to physiological pH, which can further aid solubility and absorption. nih.govacs.orgacs.org

Intestinal permeability is influenced by the molecule's lipophilicity and its ability to cross the intestinal cell membrane. The 4-fluorophenylsulfonyl moiety contributes to the lipophilicity of the molecule. A balance between lipophilicity and hydrophilicity is crucial for optimal oral absorption.

First-pass metabolism in the gut wall and liver can significantly reduce the amount of drug that reaches systemic circulation. As discussed in the previous section, the metabolic stability of the morpholine and fluorophenylsulfonyl components will be a key determinant of the extent of first-pass metabolism.

While specific data for this compound derivatives is not available, studies on other morpholine-containing compounds have demonstrated favorable oral bioavailability. For instance, certain morpholine derivatives developed as anticancer agents have been shown to be orally active in animal models. acs.org

| Factor | Contribution of this compound scaffold | Reference |

| Aqueous Solubility | The morpholine ring enhances solubility. | nih.govacs.orgacs.org |

| Intestinal Permeability | A balance of lipophilicity from the fluorophenylsulfonyl moiety and hydrophilicity from the morpholine ring is expected to influence permeability. | |

| First-Pass Metabolism | The metabolic stability of the morpholine ring and the fluorophenyl group will be critical. | enamine.netnih.govnih.govnih.govutsouthwestern.edunih.govnih.gov |

Blood-Brain Barrier Permeability for CNS Applications

For compounds intended to act on the central nervous system, the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that protects the brain from harmful substances. The physicochemical properties of a molecule, such as its size, lipophilicity, and hydrogen bonding potential, play a crucial role in its ability to permeate the BBB.

The morpholine moiety is frequently incorporated into CNS drug candidates to enhance their brain permeability. nih.govacs.orgacs.org Its ability to improve solubility and its specific conformational properties are thought to contribute to this effect. nih.govacs.orgacs.org The presence of a weak basic nitrogen and a hydrogen bond accepting oxygen atom allows for interactions that can facilitate BBB transit. nih.govacs.orgacs.org

The lipophilicity imparted by the 4-fluorophenylsulfonyl group is also a key factor. A moderate degree of lipophilicity is generally required for passive diffusion across the BBB. However, excessive lipophilicity can lead to increased non-specific binding in the brain and peripheral tissues, as well as a higher risk of being a substrate for efflux transporters like P-glycoprotein (P-gp).

While direct experimental data on the BBB permeability of this compound is not available in the public domain, the structural features of this scaffold are consistent with those of many known CNS-penetrant drugs. The combination of the brain-penetrating properties of the morpholine ring and the modulated lipophilicity from the fluorophenylsulfonyl group suggests that derivatives of this compound could be designed to effectively cross the BBB. For example, a compound with a 2,5-dimethylmorpholine (B1593661) ring showed good brain permeability in animal models. acs.org

| Property | Influence of this compound scaffold | Reference |

| Lipophilicity | The 4-fluorophenylsulfonyl group contributes to lipophilicity, which is important for BBB penetration. | |

| Hydrogen Bonding | The morpholine oxygen can act as a hydrogen bond acceptor, potentially aiding in BBB transit. | nih.govacs.orgacs.org |

| Molecular Size | The overall size of the molecule will be a factor; smaller molecules generally show better BBB penetration. | |

| Efflux Transporter Interaction | The potential for being a substrate of efflux transporters like P-gp would need to be evaluated for specific derivatives. |

Future Directions and Therapeutic Perspectives of 4 4 Fluorophenyl Sulfonyl Morpholine Research

Rational Drug Design Strategies Based on the Scaffold and SAR Insights

Rational drug design for derivatives of the 4-((4-fluorophenyl)sulfonyl)morpholine scaffold will be heavily guided by structure-activity relationship (SAR) insights to optimize potency, selectivity, and pharmacokinetic profiles. The core scaffold offers multiple points for modification, each contributing distinct properties to the final compound.

The Morpholine (B109124) Ring: The morpholine moiety is a versatile component in drug design, often introduced to improve the pharmacokinetic profile of bioactive molecules. Its inclusion can lead to compounds with enhanced biological activities and better safety profiles. Strategic modifications to the morpholine ring itself, or its use as a terminal group, can influence properties like solubility and cell permeability.

The Sulfonyl Group: The sulfonyl group is a critical pharmacophore in many therapeutic agents. Its ability to form strong hydrogen bonds with biological targets makes it a cornerstone for designing potent inhibitors for various enzymes. Furthermore, incorporating the sulfonyl group into a core ring structure can constrain the conformations of side chains, allowing them to fit more precisely into active sites.

The 4-Fluorophenyl Group: The introduction of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to block metabolic oxidation, thereby increasing the compound's half-life. Fluorine substitution can also enhance binding affinity to target proteins through favorable electrostatic interactions. For example, in studies of KCNQ2 potassium channel openers, a difluoro analogue demonstrated superior properties by being free of CYP3A4 metabolism-dependent inhibition observed with its non-fluorinated counterpart nih.gov.

SAR studies on related scaffolds have provided valuable insights. For instance, in a series of morpholine-derived thiazoles designed as carbonic anhydrase-II inhibitors, the inclusion of electron-withdrawing groups was found to enhance inhibitory activity by influencing the molecule's hydrophobicity and lipophilicity, facilitating interaction with the target enzyme nih.gov. Similarly, research on 4-substituted methoxybenzoyl-aryl-thiazoles as anticancer agents revealed that specific substitutions could overcome multidrug resistance mediated by P-glycoprotein nih.gov. These principles can be applied to the this compound scaffold to guide the synthesis of new derivatives with optimized therapeutic potential.

Table 1: SAR Insights from Related Scaffolds This table presents findings from compounds structurally related to the core scaffold to illustrate key design principles.

| Scaffold/Compound Class | Modification | Impact on Activity/Properties | Therapeutic Target |

|---|---|---|---|

| Morpholine-derived thiazoles | Addition of NO2 group | Increased hydrophobicity and lipophilicity, improving target engagement | Carbonic Anhydrase-II nih.gov |

| (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenyl-acrylamide | Fluorine substitution on phenyl rings | Blocked CYP3A4 metabolism-dependent inhibition | KCNQ2 Potassium Channel nih.gov |

| 4-substituted methoxybenzoyl-aryl-thiazoles | Introduction of polar/ionizable groups | Improved aqueous solubility and bioavailability; overcame P-glycoprotein mediated resistance | Tubulin Polymerization nih.gov |

| Sulfonyl piperazine (B1678402) derivatives | Phenylsulfonyl substitution | Displayed inhibitory activity | DPP-4 mdpi.com |

Combination Therapies Involving this compound Derivatives

Given the diverse biological activities associated with the morpholine and sulfonamide moieties, derivatives of the this compound scaffold are promising candidates for use in combination therapies. This approach is particularly relevant in complex multifactorial diseases like cancer and diabetes, where targeting multiple pathways can lead to synergistic effects and overcome resistance.

For oncology applications, a derivative that inhibits a specific cancer-related target could be combined with standard-of-care chemotherapeutics or targeted agents. For example, if a derivative is found to inhibit a protein involved in cell cycle progression, it could be paired with a DNA-damaging agent to enhance apoptotic cell death.

In the context of metabolic diseases, sulfonyl piperazine derivatives have shown potential as dipeptidyl peptidase IV (DPP-4) inhibitors mdpi.com. A novel derivative from the this compound class with similar activity could be combined with other antidiabetic drugs, such as metformin or SGLT2 inhibitors, to achieve better glycemic control through complementary mechanisms of action. This strategy could potentially allow for lower doses of each agent, reducing the risk of side effects.

Development of Prodrugs and Targeted Delivery Systems

To enhance the therapeutic index and overcome pharmacokinetic challenges of novel derivatives, the development of prodrugs and targeted delivery systems is a critical future direction. The sulfonamide group within the this compound scaffold is an ideal handle for prodrug design.

Prodrug Strategies: The sulfonamide moiety can be modified to create prodrugs that release the active compound under specific physiological conditions. For example, a sulfonamide-based prodrug of the TLR4 antagonist TAK-242 was designed with a self-immolative linker, allowing for a two-stage release mechanism that avoids nonproductive hydrolysis of the sulfonamide nih.govacs.org. Another approach involves creating azo-linked sulfonamide prodrugs designed for colon-specific delivery, where azoreductase enzymes in the gut microbiota cleave the azo bond to release the active drug . A gemcitabine prodrug was developed with a sulfonamide appendage that is cleaved upon reaction with glutathione (GSH), which is present in higher concentrations in tumor cells, allowing for targeted drug release rsc.org. These strategies could be adapted to derivatives of the this compound scaffold to improve their delivery and efficacy.

Targeted Delivery Systems: For applications in oncology, derivatives could be conjugated to targeting ligands or encapsulated within nanocarriers to achieve selective accumulation at the tumor site. Macromolecular drug conjugates, such as those using polyethylene glycol (PEG), have been successfully used to improve the pharmacokinetics of therapeutic agents acs.org. By attaching a derivative to a polymer or an antibody that recognizes a tumor-specific antigen, systemic toxicity could be minimized while maximizing the drug concentration at the site of action.

Addressing Challenges in Specific Therapeutic Areas (e.g., Resistance Mechanisms)

A major challenge in pharmacotherapy, particularly in cancer and infectious diseases, is the development of drug resistance. The this compound scaffold offers a platform for designing molecules that can circumvent common resistance mechanisms.

One of the most frequent causes of multidrug resistance in cancer is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of the cell. Rational design can be employed to create derivatives that are poor substrates for these pumps. For instance, modifying the scaffold to increase hydrophilicity or introduce specific polar groups can disrupt the interactions required for recognition and transport by P-gp nih.gov.

Furthermore, designing compounds that act on novel biological targets or possess a different mechanism of action from existing drugs is a key strategy to combat pre-existing resistance. Given that the morpholine nucleus is a component of compounds with a wide array of biological activities, screening libraries of this compound derivatives against panels of drug-resistant cancer cell lines or microbial strains could identify novel agents capable of overcoming these challenges e3s-conferences.orgmdpi.com.

Potential for Repurposing and Novel Applications of the Scaffold

The this compound scaffold is a versatile chemical framework with potential applications across numerous therapeutic areas. The constituent moieties are found in compounds with a wide range of pharmacological activities, suggesting that derivatives could be repurposed or developed for novel indications.

Anticancer Activity: Morpholine and its derivatives are building blocks for a variety of anticancer drugs e3s-conferences.org. Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have shown potent anticancer activity, highlighting the potential synergy between fluorination and heterocyclic scaffolds nih.gov.

Antidiabetic Agents: As previously mentioned, sulfonyl piperazine derivatives have been investigated as DPP-4 inhibitors for the treatment of diabetes mdpi.com. The structural similarity suggests that the this compound scaffold could yield compounds with similar or improved activity.